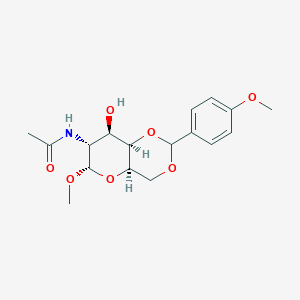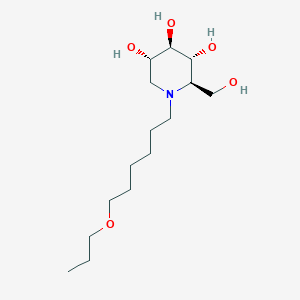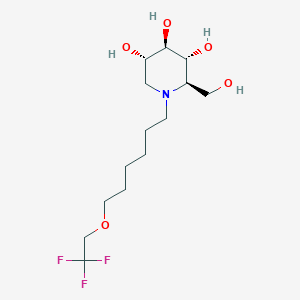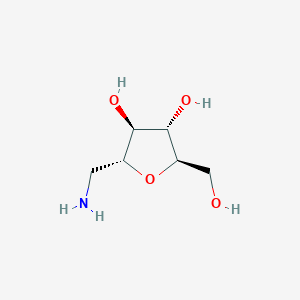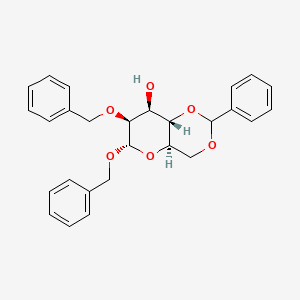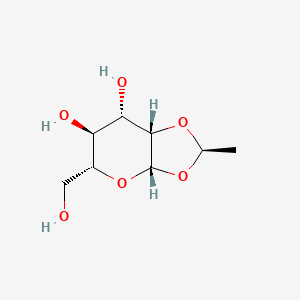
Benzyl 3'-Sulfo-β-D-lactoside Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt typically involves the protection of hydroxyl groups, selective sulfonation, and subsequent deprotection steps. The process begins with the protection of the hydroxyl groups on the lactoside moiety using benzyl groups. This is followed by the selective introduction of the sulfonate group at the 3’ position. Finally, the benzyl protecting groups are removed under mild conditions to yield the desired compound .
Industrial Production Methods: Industrial production of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonate group.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like thiols or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation patterns in cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group can mimic natural sulfate groups, allowing the compound to bind to sulfate-binding proteins and modulate their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Benzyl β-D-lactoside: Lacks the sulfonate group, resulting in different chemical and biological properties.
Sulfo-β-D-lactoside Sodium Salt: Does not contain the benzyl group, affecting its solubility and reactivity.
Benzyl 4’-Sulfo-β-D-lactoside Sodium Salt: Similar structure but with the sulfonate group at the 4’ position, leading to different binding affinities and biological activities
Uniqueness: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt is unique due to the specific positioning of the sulfonate group and the presence of the benzyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
431898-95-2 |
|---|---|
Molekularformel |
C₁₉H₂₇NaO₁₄S |
Molekulargewicht |
534.46 |
Synonyme |
Phenylmethyl 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-β-D-glucopyranoside Sodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


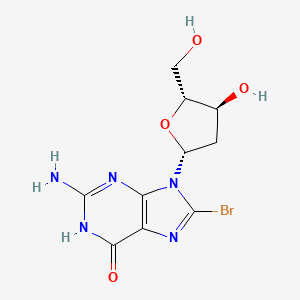
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)


